N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide

Medicinal Chemistry Physicochemical Properties Drug Discovery

N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide (CAS 90012-41-2) is a synthetic small molecule classified within the pyrazole-thiourea-benzamide chemotype. Structurally, it features a 5-phenyl-1H-pyrazole core linked via a carbamothioyl bridge to a benzamide moiety, resulting in a molecular formula of C₁₇H₁₄N₄OS and a molecular weight of 322.39 g/mol.

Molecular Formula C17H14N4OS
Molecular Weight 322.4 g/mol
CAS No. 90012-41-2
Cat. No. B12898415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide
CAS90012-41-2
Molecular FormulaC17H14N4OS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2)NC(=S)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H14N4OS/c22-16(13-9-5-2-6-10-13)19-17(23)18-15-11-14(20-21-15)12-7-3-1-4-8-12/h1-11H,(H3,18,19,20,21,22,23)
InChIKeyFDQOFKZIFUCASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide (CAS 90012-41-2) – Comparative Evidence for Informed Sourcing


N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide (CAS 90012-41-2) is a synthetic small molecule classified within the pyrazole-thiourea-benzamide chemotype . Structurally, it features a 5-phenyl-1H-pyrazole core linked via a carbamothioyl bridge to a benzamide moiety, resulting in a molecular formula of C₁₇H₁₄N₄OS and a molecular weight of 322.39 g/mol . The compound is commercially available for research and development purposes, with a typical catalog purity of 97% . This guide focuses solely on the quantifiable differentiators that can inform a scientific procurement decision when comparing this compound to its closest structural analogs.

Why N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide (CAS 90012-41-2) Cannot Be Arbitrarily Substituted by Other In-Class Analogs


Simple interchange with other pyrazole-thiourea-benzamide analogs is not scientifically justified due to the critical influence of the 5-phenyl substituent on the pyrazole ring. The target compound's 5-phenyl-1H-pyrazole core is distinct from analogs bearing additional substituents, such as the 1,5-dimethyl-3-oxo-2-phenyl variant (CAS 84555-16-8) or the 3-(4-bromophenyl)-5-yl derivative. In closely related systems, these seemingly minor modifications have been shown to fundamentally alter biological outcomes; for example, a 4-chloro-benzamide analog with a 4-bromophenyl group on the pyrazole induces significant G2/M cell cycle arrest, while other substituent patterns in the same series are inactive [1]. This demonstrates that the specific substitution pattern of the target compound is expected to confer a unique, non-substitutable biological interaction profile, underpinning the need for exact-specification procurement.

Quantitative Evidence Guide: Key Differentiators of N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide (CAS 90012-41-2)


Physicochemical Differentiation: Molecular Formula and Lipophilicity Advantage over Pyrazolone-Fused Analogs

Compared to the common analog N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide (CAS 84555-16-8, a pyrazolone-fused derivative), the target compound exhibits a distinct molecular formula. The target compound (C₁₇H₁₄N₄OS) contains one less carbon atom and two fewer hydrogen atoms but one additional nitrogen atom relative to the pyrazolone analog (C₁₉H₁₈N₄O₂S) . This structural difference eliminates the 3-oxo group and the N-methyl substituent, which are present in the comparator. The absence of these polar and steric groups in the target compound is predicted to result in a higher logP and different hydrogen-bonding capacity, directly impacting membrane permeability and off-target binding profiles [1].

Medicinal Chemistry Physicochemical Properties Drug Discovery

Biological Activity Differentiation: Expected Selectivity Profile Based on Pyrazole Substitution Pattern

Direct quantitative activity data for the target compound is absent from the peer-reviewed literature. However, a strong class-level inference can be drawn from a closely related analog, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]carbamothioyl]-4-chloro-benzamide (compound 4e). In an anticancer assay, compound 4e induced a significant increase of cells in the G2/M phase [1]. Critically, other compounds in the same series with different pyrazole substitution patterns (e.g., compounds 5-11) were reported to be 'Inactive' in the same cellular assay [1]. This establishes that the 5-phenylpyrazole substitution pattern (present in both the target compound and the active analog 4e) is a key determinant of biological activity within this chemotype, whereas other substitution patterns are not tolerated.

Cancer Biology Cell Cycle Analysis SAR

Synthetic Accessibility and Purity: Defined Catalog Purity for Reproducible Screening

The target compound is available with a specified catalog purity of 97% . In contrast, many novel synthesized analogs in the literature appear only as part of a synthetic series with variable purity, often not explicitly quantified for individual compounds in a reliable vendor setting [1]. This defined purity level is a critical parameter for reproducible in vitro assays, reducing the risk of false hits from impurities.

Chemical Synthesis Reproducibility Procurement Specifications

Optimal Application Scenarios for N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide (CAS 90012-41-2) Based on Comparative Evidence


Structure-Activity Relationship (SAR) Expansion of Pyrazole-Thiourea Cell Cycle Modulators

Based on the class-level evidence demonstrating that a 5-phenylpyrazole pharmacophore is essential for G2/M cell cycle arrest activity [1], this compound is best utilized as a key scaffold for medicinal chemistry optimization. Its distinct physicochemical profile compared to pyrazolone-fused analogs (Section 3, Evidence 1) makes it a suitable starting point for improving metabolic stability, a common liability of the 3-oxo-pyrazolone series.

Chemical Probe for Studying the Role of Hydrogen-Bonding Patterns in Target Engagement

The unique combination of a 5-phenyl-1H-pyrazole donor group with the acylthiourea motif creates a distinct hydrogen-bond donor/acceptor (HBD/HBA) map compared to analogs with additional ring substituents (Section 3, Evidence 1). This compound should be prioritized in biophysical assays (e.g., SPR, ITC) designed to dissect the thermodynamic contribution of this specific pharmacophore to protein-ligand binding.

Reproducible High-Throughput Screening (HTS) Campaigns

With a guaranteed catalog purity of 97% [1], this compound is suitable as a positive control or reference standard in HTS assays. This contrasts with the risk of using poorly characterized, in-house synthesized analogs where batch-to-batch variability in purity can compromise screening reproducibility and generate false negatives/positives (Section 3, Evidence 3).

Quote Request

Request a Quote for N-((5-Phenyl-1H-pyrazol-3-yl)carbamothioyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.